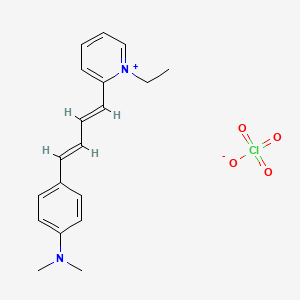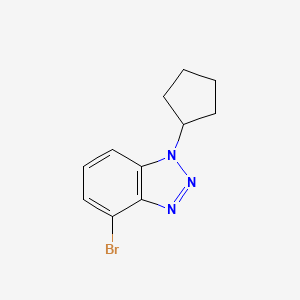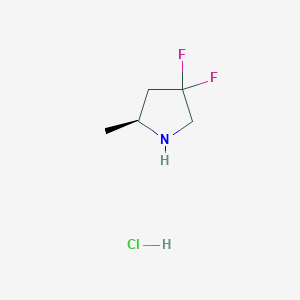
(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of two fluorine atoms and a methyl group attached to a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions: (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of difluorinated pyrrolidine derivatives.
Reduction: Formation of partially or fully reduced pyrrolidine compounds.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
科学的研究の応用
(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 4-Fluoropyrrolidine hydrochloride
- 2,2-Difluoropyrrolidine hydrochloride
- 4,4-Difluoropyrrolidine hydrochloride
Uniqueness: (S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine atoms and a methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for specialized applications.
特性
分子式 |
C5H10ClF2N |
|---|---|
分子量 |
157.59 g/mol |
IUPAC名 |
(2S)-4,4-difluoro-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4-2-5(6,7)3-8-4;/h4,8H,2-3H2,1H3;1H/t4-;/m0./s1 |
InChIキー |
ZGZHSDULQGNJPY-WCCKRBBISA-N |
異性体SMILES |
C[C@H]1CC(CN1)(F)F.Cl |
正規SMILES |
CC1CC(CN1)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


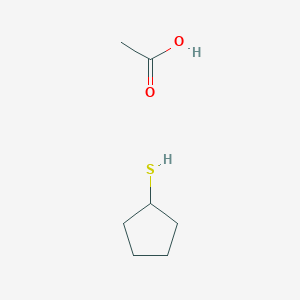
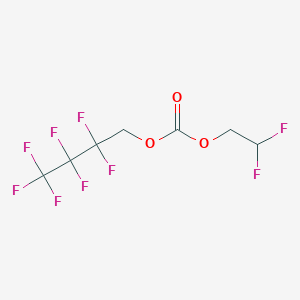

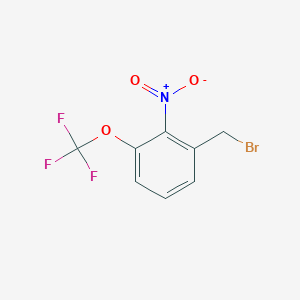
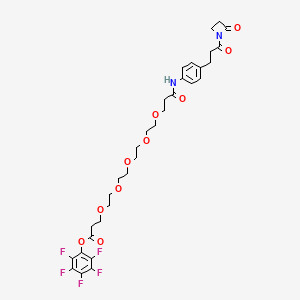



![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)
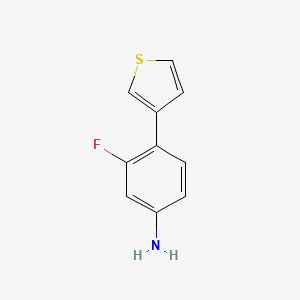
![1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate](/img/structure/B12086864.png)
